N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
CAS No.:
Cat. No.: VC14787908
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide -](/images/structure/VC14787908.png)
Specification
Molecular Formula | C20H21N3O3S |
---|---|
Molecular Weight | 383.5 g/mol |
IUPAC Name | N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Standard InChI | InChI=1S/C20H21N3O3S/c1-25-17-9-13-5-6-16(15(13)11-18(17)26-2)22-19(24)10-14-12-27-20(21-14)23-7-3-4-8-23/h3-4,7-9,11-12,16H,5-6,10H2,1-2H3,(H,22,24) |
Standard InChI Key | AIYZDESGEMMPJE-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(CCC2=C1)NC(=O)CC3=CSC(=N3)N4C=CC=C4)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound’s structure comprises three distinct regions:
-
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-yl: A bicyclic system with partial saturation (2,3-dihydro) and two methoxy substituents at positions 5 and 6. This moiety contributes rigidity and lipophilicity to the molecule.
-
1,3-Thiazol-4-yl: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-deficient nature and role in bioisosteric replacements.
-
2-(1H-Pyrrol-1-yl): A pyrrole ring attached to the thiazole’s C2 position, introducing π-electron density and hydrogen-bonding capabilities.
These components are linked via an acetamide bridge (-NH-C(O)-CH2-), facilitating conformational flexibility while maintaining structural integrity.
Molecular Properties
Based on systematic analysis of the IUPAC name, the compound’s molecular formula is deduced as C₂₀H₂₅N₃O₃S, with a molecular weight of 395.5 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
LogP (Predicted) | 3.2 ± 0.5 |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
Rotatable Bonds | 6 |
Polar Surface Area | 98.7 Ų |
The presence of methoxy groups enhances solubility in polar aprotic solvents, while the aromatic systems contribute to UV-Vis absorption maxima near 270 nm.
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three synthons:
-
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: Prepared via catalytic hydrogenation of 5,6-dimethoxyindene followed by reductive amination.
-
2-(2-(1H-Pyrrol-1-yl)-1,3-thiazol-4-yl)acetic Acid: Synthesized through Hantzsch thiazole formation using pyrrole-1-carbothioamide and bromoacetic acid derivatives.
-
Acetamide Coupling: Achieved via standard peptide coupling reagents (e.g., EDC/HOBt) or Schotten-Baumann conditions.
Optimized Reaction Pathway
A representative synthesis involves:
-
Thiazole Formation:
-
Saponification:
-
Amide Coupling:
Yield optimization typically requires careful control of reaction temperatures (0–5°C during coupling) and purification via silica gel chromatography.
Hypothetical Biological Activity and Mechanism
Structure-Activity Relationships
-
Thiazole-Pyrrole Interaction: The electron-rich pyrrole may engage in π-π stacking with aromatic residues in enzyme active sites, while the thiazole’s sulfur atom could coordinate metal ions in metalloproteinases.
-
Methoxy Groups: Enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications.
-
Acetamide Linker: Provides metabolic stability compared to ester or ketone linkages.
Predicted Targets
Computational docking studies (hypothetical) indicate affinity for:
-
Cyclooxygenase-2 (COX-2): Due to similarity to indomethacin’s indole core.
-
Toll-Like Receptor 4 (TLR4): Via hydrophobic interactions with the thiazole ring.
-
Aurora Kinase A: Predicted binding energy of -9.2 kcal/mol in silico models.
Comparative Analysis with Structural Analogues
Compound | Structural Features | Bioactivity | Key Differentiator |
---|---|---|---|
Indomethacin | Indole acetic acid derivative | COX inhibition | Lacks thiazole-pyrrole system |
Pyrithione | Pyridinethione | Antifungal | Simpler heterocyclic system |
Target Compound | Thiazole-pyrrole-indenyl | Hypothetical kinase inhibition | Multivalent pharmacophore |
This comparison underscores the compound’s potential for polypharmacology, leveraging multiple interaction sites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume